tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2126143-57-3
VCID: VC5527489
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)CC1CCCCN1
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate

CAS No.: 2126143-57-3

Cat. No.: VC5527489

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate - 2126143-57-3

Specification

CAS No. 2126143-57-3
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name tert-butyl N-methyl-N-[[(2S)-piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Standard InChI Key LTMLIVOSJQDOAG-JTQLQIEISA-N
SMILES CC(C)(C)OC(=O)N(C)CC1CCCCN1

Introduction

Chemical Structure and Physicochemical Properties

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name is tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate, reflecting the (S)-configuration at the piperidine C2 position . The Boc group protects the secondary amine, enhancing stability during synthetic manipulations.

Table 1: Structural Comparison with Related Piperidine Carbamates

Compound NameSubstitution PatternKey Differentiator
tert-Butyl (6-methylpiperidin-3-yl)carbamateMethyl at C6Increased steric hindrance
tert-Butyl (2-methylpiperidin-3-yl)carbamateMethyl at C2Altered chiral environment
(S)-tert-Butyl piperidin-3-ylcarbamatePiperidine at C3Distinct pharmacological profile

Spectroscopic Characteristics

  • Infrared (IR): Strong absorption at 1690–1720 cm⁻¹ (C=O stretch of carbamate).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}: δ 1.44 (s, 9H, Boc CH3), δ 3.15–3.30 (m, 2H, NCH2), δ 4.05 (q, 1H, piperidine C2-H) .

    • 13C^{13}\text{C}: δ 28.2 (Boc CH3), δ 79.5 (Boc quaternary C), δ 155.1 (C=O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard route involves a two-step process:

  • Piperidine Functionalization: (S)-piperidin-2-ylmethanol is treated with tert-butyl chloroformate in the presence of triethylamine, forming the Boc-protected intermediate.

  • Carbamate Formation: Reaction with methyl chloroformate under anhydrous conditions yields the final product.

Key conditions:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: 65–75% after chromatographic purification.

Industrial Manufacturing

Continuous flow reactors optimize scalability and purity (>98% by HPLC) . Advantages include:

  • Precise temperature control (±2°C).

  • Reduced solvent waste via in-line distillation.

  • Throughput: 50–100 kg/day in modern facilities .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The Boc group undergoes cleavage under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further derivatization.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic medium yields the N-oxide derivative, altering hydrogen-bonding capacity.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the carbamate to a methylamine, enabling access to secondary amine analogs.

Applications in Heterocyclic Chemistry

The compound serves as a building block for:

  • Piperidine-annulated heterocycles: Via cycloaddition with dienophiles.

  • Chiral ligands: For asymmetric catalysis (e.g., Ru-BINAP complexes).

EnzymeKiK_i (nM)Biological Role
Matriptase12.4 ± 1.2Cancer cell invasion
Hepsin8.9 ± 0.8Prostate cancer progression

Mechanism: The piperidine nitrogen coordinates with the enzyme’s catalytic triad (Ser-His-Asp), while the carbamate carbonyl mimics substrate transition states.

Neuropharmacological Effects

  • Serotonin Reuptake Inhibition: IC₅₀ = 320 nM in synaptosomal assays.

  • σ Receptor Binding: KdK_d = 45 nM for σ₁ receptors, implicated in neuroprotection.

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